molecular formula C18H24N4O3 B2828036 Tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate CAS No. 857652-40-5

Tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate

Cat. No.: B2828036
CAS No.: 857652-40-5
M. Wt: 344.415
InChI Key: NNJXWVVWQMJRRI-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a 1,2,4-oxadiazole ring linked to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and 3-pyridin-4-yl-1,2,4-oxadiazole.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Techniques: Such as crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines or reduced oxadiazole derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology and Medicine

    Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

    Biological Probes: Utilized in the development of probes for studying biological pathways.

Industry

    Material Science: Explored for use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound’s mechanism of action in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate: shares similarities with other piperidine and oxadiazole derivatives.

    Piperidine Derivatives: Compounds like piperidine-1-carboxylate esters.

    Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring linked to various aromatic systems.

Uniqueness

    Structural Complexity: The combination of a piperidine ring, oxadiazole ring, and pyridine moiety in a single molecule is relatively unique.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique properties

Properties

IUPAC Name

tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-18(2,3)24-17(23)22-10-6-13(7-11-22)12-15-20-16(21-25-15)14-4-8-19-9-5-14/h4-5,8-9,13H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJXWVVWQMJRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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